![molecular formula C11H12N2O B14437487 4-[2-(1H-Imidazol-1-yl)ethyl]phenol CAS No. 80200-06-2](/img/structure/B14437487.png)
4-[2-(1H-Imidazol-1-yl)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1H-Imidazol-1-yl)ethyl]phenol is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-[2-(1H-Imidazol-1-yl)ethyl]phenol can be achieved through several methods. One common method involves the N-alkylation of imidazole derivatives with 4-alkoxybenzyl chlorides . Another method is the O-alkylation of 4-[(1H-imidazol-1-yl)methyl]phenol derivatives . These reactions typically require specific conditions such as the presence of a base and a suitable solvent. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[2-(1H-Imidazol-1-yl)ethyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones.
Wissenschaftliche Forschungsanwendungen
4-[2-(1H-Imidazol-1-yl)ethyl]phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential antibacterial, antifungal, and antiviral properties . In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 4-[2-(1H-Imidazol-1-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it produces nitric oxide, a messenger molecule with diverse functions throughout the body . In macrophages, nitric oxide mediates tumoricidal and bactericidal actions . The imidazole ring in the compound can also bind to the heme iron atom of ferric cytochrome P450, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-[2-(1H-Imidazol-1-yl)ethyl]phenol can be compared with other similar compounds such as clemizole, etonitazene, and enviroxime . These compounds also contain the imidazole ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern and the presence of the phenol group, which imparts distinct chemical and biological properties. Other similar compounds include astemizole, omeprazole, and pantoprazole, which are used for their antihistaminic and antiulcer activities .
Eigenschaften
CAS-Nummer |
80200-06-2 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
4-(2-imidazol-1-ylethyl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9,14H,5,7H2 |
InChI-Schlüssel |
GNEGQWVZASEYDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCN2C=CN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


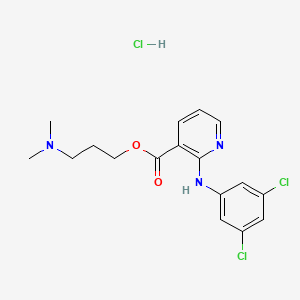



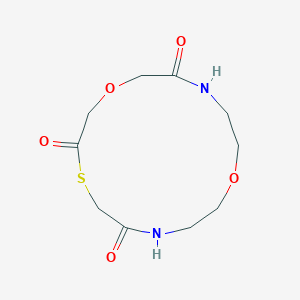

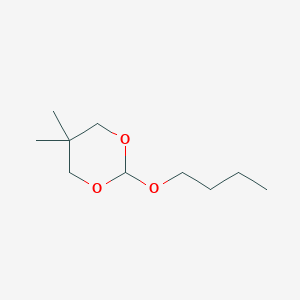
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
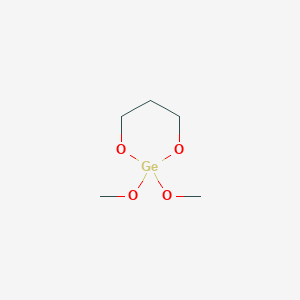
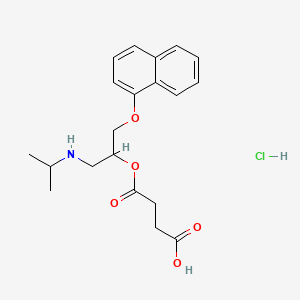

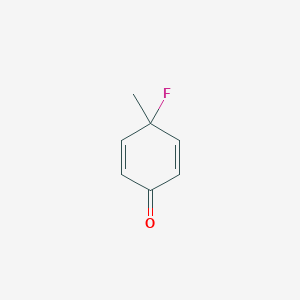
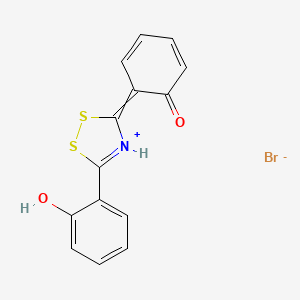
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
